molecular formula C6H14O2 B14002674 2,3-Dimethyl-1,4-butanediol

2,3-Dimethyl-1,4-butanediol

Cat. No.: B14002674
M. Wt: 118.17 g/mol
InChI Key: SKQUTIPQJKQFRA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-butanediol (C₆H₁₄O₂, molecular weight 118.17 g/mol) is a C₂-symmetric diol with significant applications in asymmetric catalysis and natural product synthesis . Its enantiopure form, (2R,3R)-2,3-dimethyl-1,4-butanediol, is synthesized via chiral auxiliary methods, such as the Feringa protocol, which achieves >99% enantiomeric purity and a 30% overall yield . The compound’s rigid stereochemistry and bifunctional hydroxyl groups make it a versatile building block for designing catalysts and complex organic molecules. Physicochemical properties include a Henry’s Law constant of 5.1×10² atm·m³/mol, indicating moderate volatility in aqueous environments .

Properties

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2,3-dimethylbutane-1,4-diol

InChI

InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3

InChI Key

SKQUTIPQJKQFRA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(C)CO

Origin of Product

United States

Preparation Methods

Hydroxylation of Appropriate Olefin Precursors

  • Starting from 2,3-dimethylbutadiene or positional isomers of dimethylbutene that allow hydroxylation at terminal positions (C1 and C4).
  • Use of hydrogen peroxide in the presence of formic acid or other peracid systems to generate percarboxylic acids in situ.
  • Control of regioselectivity through catalyst choice and reaction conditions to favor 1,4-diol formation.

Multi-step Synthesis via Intermediate Functional Groups

  • Synthesis of 2,3-dimethyl-1,4-butanedial or diketone intermediates followed by selective reduction to the diol.
  • For example, oxidation of 2,3-dimethylbutane derivatives to dialdehydes or diketones, then reduction using sodium borohydride or catalytic hydrogenation.

Dehydration and Rearrangement Routes

  • Starting from this compound precursors, dehydration to form olefins, followed by hydroxylation as in the pinacol process.
  • Rearrangement reactions under acidic or catalytic conditions to achieve the desired hydroxylation pattern.

Comparative Data Table: Preparation Parameters of Pinacol (2,3-Dimethyl-2,3-butanediol) as a Benchmark

Aspect Description/Value Comments
Olefin Source 2,3-dimethylbutene-1 and -2 Readily obtained by propylene dimerization or dehydration of 2,3-dimethyl-1-butanol
Oxidizing Agent Hydrogen peroxide (30–50% aqueous) Reacts with formic acid to form performic acid in situ
Acid Catalyst Formic acid (≥ 2 moles per mole olefin) Also acts as solvent and reactant
Temperature 50–70 °C Maintained by exothermic reaction heat
Reaction Time 1 hour post addition Ensures complete hydroxylation
Work-up Hydrolysis with aqueous alkali hydroxide, solvent extraction, fractional distillation Yields pure diol product
Yield and Purity ~80% diol in crude product; purity improved by extraction and distillation Minor isomers and byproducts present

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3-dimethyl-1,4-butanediol and related diols:

Compound Molecular Formula Molecular Weight (g/mol) Henry’s Law Constant (atm·m³/mol) Melting Point (°C) Key Structural Features
This compound C₆H₁₄O₂ 118.17 5.1×10² Not reported C₂ symmetry, two methyl groups
1,4-Butanediol C₄H₁₀O₂ 90.12 2.0×10⁹ 20 Linear chain, terminal hydroxyls
2,3-Butanediol C₄H₁₀O₂ 90.12 Not reported 34–36 Vicinal hydroxyls, chiral centers
1,4-Dibromo-2,3-butanediol C₄H₈Br₂O₂ 247.91 Not reported 50–52 Brominated substituents, diol core

Key Observations :

  • Volatility : this compound is more volatile than 1,4-butanediol (Henry’s constant 5.1×10² vs. 2.0×10⁹), suggesting distinct environmental behaviors .
  • Symmetry vs. Linearity : The C₂ symmetry of this compound contrasts with the linear structure of 1,4-butanediol, impacting their utility in stereoselective synthesis .
  • Functionalization : Brominated derivatives like 1,4-dibromo-2,3-butanediol serve as intermediates in organic synthesis but lack the stereochemical utility of the methyl-substituted analog .

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